molecular formula C20H15NO3S2 B2720680 2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 301682-74-6

2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No.: B2720680
CAS No.: 301682-74-6
M. Wt: 381.46
InChI Key: KYPFHZXHBBGHQE-YTLDOUCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid” is a complex organic molecule. The E-Z notation in the name refers to the geometric isomers of the molecule, which is based on the Cahn-Ingold-Prelog (CIP) priority rules . The E-Z system analyzes the two groups at each end of the double bond .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of rhodanine-3-acetic acid-based amides, esters, and derivatives, including the compound , against a variety of bacterial, mycobacterial, and fungal pathogens. A notable study highlighted the synthesis and evaluation of these derivatives as potential antimicrobial agents, revealing significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The highest antibacterial activity was observed against methicillin-resistant Staphylococcus aureus, underscoring the compound's potential in addressing antibiotic resistance (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibition

Another significant application involves aldose reductase inhibition, with studies indicating that derivatives of the compound exhibit potent inhibitory action. This is particularly relevant in the context of managing diabetic complications, as aldose reductase plays a key role in the polyol pathway involved in diabetic complications. One study identified a derivative as a highly efficacious inhibitor, significantly more potent than the clinically used epalrestat, providing a basis for the development of new therapeutic agents (Kučerová-Chlupáčová et al., 2020).

Fungicidal Activity

The compound and its derivatives have also been explored for their fungicidal properties. One study involved the synthesis of novel derivatives and evaluated their inhibitory activity against Gibberella zeae, demonstrating moderate effectiveness. This suggests potential applications in agriculture for the control of fungal pathogens (Liu et al., 2012).

Anticancer and Antiangiogenic Effects

Additionally, derivatives of this compound have shown promise in anticancer and antiangiogenic research. A study on novel thioxothiazolidin-4-one derivatives revealed their efficacy in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model. These findings suggest a potential therapeutic role for these compounds in cancer treatment, highlighting their ability to inhibit both tumor cell proliferation and the formation of new blood vessels required for tumor growth (Chandrappa et al., 2010).

Properties

IUPAC Name

2-[(5E)-4-oxo-5-[(Z)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S2/c22-18-16(13-7-10-14-8-3-1-4-9-14)26-20(25)21(18)17(19(23)24)15-11-5-2-6-12-15/h1-13,17H,(H,23,24)/b10-7-,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPFHZXHBBGHQE-YTLDOUCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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